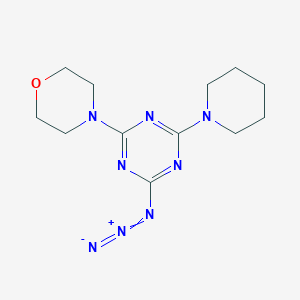
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the azido group in this compound makes it particularly interesting for applications in click chemistry and bioconjugation.
Mechanism of Action
Target of Action
Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity, suggesting potential targets within microbial cells .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Given the antimicrobial activity of similar triazine derivatives, it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition .
Result of Action
Similar triazine derivatives have shown antimicrobial activity, suggesting that this compound may lead to the inhibition or death of microbial cells .
Preparation Methods
The synthesis of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the substitution of chloride ions in cyanuric chloride with piperidine and morpholine . The reaction is carried out in the presence of sodium carbonate as a base, which acts as an acid scavenger. The reaction conditions often involve heating the mixture to 70-80°C in a dioxane/water solvent mixture . Industrial production methods may employ microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other 1,3,5-triazine derivatives such as:
4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: Known for their use in monoamine oxidase inhibition.
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Used as coupling agents in peptide synthesis.
The uniqueness of this compound lies in its azido group, which provides versatility in click chemistry and bioconjugation applications .
Properties
IUPAC Name |
4-(4-azido-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O/c13-18-17-10-14-11(19-4-2-1-3-5-19)16-12(15-10)20-6-8-21-9-7-20/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGFVPMEBHCBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N=[N+]=[N-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
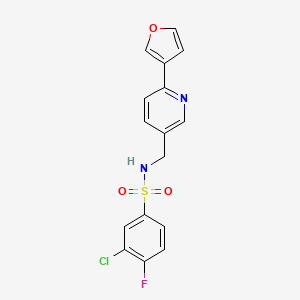
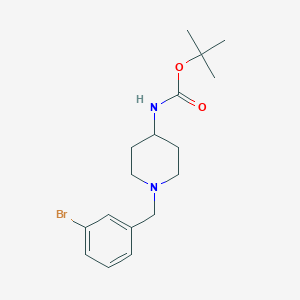
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
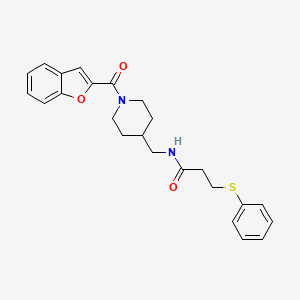
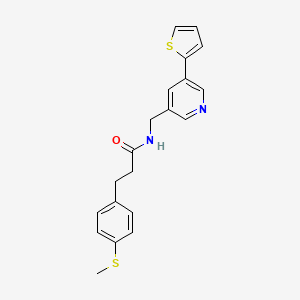

![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
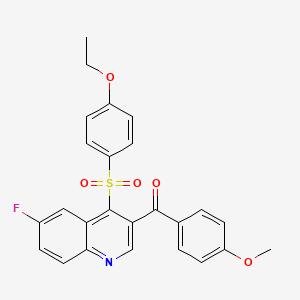
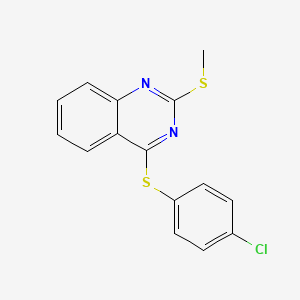
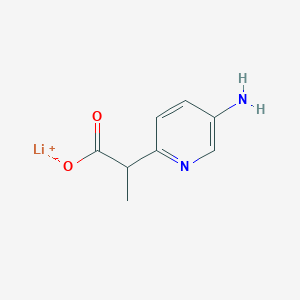
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline](/img/structure/B2398444.png)
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
